N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfonylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-18(15,16)11-7-3-2-5-9(11)13-12(14)10-6-4-8-17-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDJYJBDHDJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(methylsulfonyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for reagent addition and product separation further enhances the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide derivative.
Scientific Research Applications
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article will explore its applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.
Molecular Formula and Properties
- Molecular Formula : C12H13N2O3S
- Molecular Weight : Approximately 269.31 g/mol
- Solubility : Soluble in organic solvents, with varying solubility in water.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
-
Anticancer Activity : Studies have shown that this compound may induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell growth and apoptosis pathways. For example, it has demonstrated cytotoxic effects against various cancer types, including breast and liver cancer cells.
Table 1: Anticancer Activity Data
Cell Line IC50 Value (µM) MCF-7 (Breast) 25 HepG2 (Liver) 30 - Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Applications
Research indicates that this compound exhibits significant antimicrobial properties:
-
Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Data
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5 µg/mL Escherichia coli 1.0 µg/mL
This efficacy highlights its potential as an antimicrobial agent, particularly against resistant strains.
Materials Science
Due to its stability and reactivity, this compound is being explored for applications in the development of new materials, including:
- Polymers : The compound can serve as a building block for synthesizing polymers with enhanced properties.
- Coatings : Its chemical stability makes it suitable for use in protective coatings.
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer properties of this compound on human breast adenocarcinoma cell lines (MCF-7), the compound was shown to induce significant apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results indicated that the compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities, derived from the evidence:
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups increase polarity and melting points compared to halogenated analogs (e.g., bromo or chloro derivatives) . Planarity and Conformation: In N-(2-nitrophenyl)furan-2-carboxamide, the amide linkage adopts a planar trans conformation, stabilized by intramolecular hydrogen bonding (N1⋯O3 = 2.615 Å) . Similar planarity is expected in the target compound due to the -SO₂CH₃ group’s electron-withdrawing nature.
Biological Activity Trends: Antibacterial Potency: Sulfamoyl and trifluoromethyl groups enhance activity, as seen in compound 6b (), which exhibited superior antibacterial effects due to increased lipophilicity and target affinity . Anticancer Potential: Pyridyl-sulfamoyl derivatives (e.g., 6b in ) inhibit EGFR kinase and tubulin polymerization, suggesting that the target compound’s -SO₂CH₃ group may similarly disrupt protein-ligand interactions .
Synthetic Pathways: Amide Coupling: Most analogs are synthesized via refluxing furan-2-carbonyl chloride with substituted anilines in acetonitrile or ethanol (e.g., N-(2-nitrophenyl)furan-2-carboxamide, ) . Hydrazinolysis: Derivatives like N-[2-(hydrazinecarbonyl)phenyl]furan-2-carboxamide (7) are prepared via hydrazinolysis of esters, achieving high yields (95%) .
Research Findings and Implications
- Structural Insights : X-ray crystallography of N-(2-nitrophenyl)furan-2-carboxamide () reveals a dihedral angle of 9.71° between the phenyl and furan rings, suggesting moderate conjugation disruption. The target compound’s -SO₂CH₃ group may further distort this angle, affecting binding to biological targets .
Biological Activity
N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan moiety, a methylsulfonyl group, and an amide functional group. This structural arrangement is believed to contribute to its biological activities.
1. Anti-Cancer Activity
Research indicates that derivatives of furan-2-carboxamide, including this compound, exhibit significant anti-cancer properties.
Case Studies and Findings
-
A study synthesized various furan-2-carboxamide derivatives and evaluated their cytotoxic effects on cancer cell lines such as HepG2, Huh-7, and MCF-7. Among these compounds, those with electron-donating substituents showed enhanced anti-cancer activity. For instance:
These results suggest that the presence of specific substituents on the phenyl ring can significantly influence the compound's cytotoxic efficacy .
Compound HepG2 Cell Viability (%) MCF-7 Cell Viability (%) 4d 33.29 45.09 4a 35.01 37.31 4b 37.31 39.22
The mechanism behind the anti-cancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation signals .
2. Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties.
Research Insights
- A study highlighted that furan derivatives act as selective COX-2 inhibitors, which are crucial in managing inflammation-related disorders. The compound exhibited comparable potency to established COX-2 inhibitors like rofecoxib in various assays .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 280 |
| Staphylococcus aureus | 265 |
| Bacillus cereus | 230 |
These findings indicate that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. Table 1: Synthetic Conditions for Analogous Compounds
| Compound Class | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Trifluoromethyl derivatives | HATU, DIPEA, DMF, 25°C, 12h | 65–78 | HPLC (>95%) | |
| Thiophene-carboxamides | EDCI/HOBt, CHCl, RT, 24h | 72 | Recrystallization |
Advanced: How can reaction conditions be optimized to enhance yield and purity of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl-containing substrates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonyl group hydrolysis) .
- Catalyst use : DMAP accelerates amide bond formation by stabilizing intermediates .
- Workup adjustments : Acid-base extraction (e.g., 1M HCl wash) removes unreacted aniline .
Q. Data Contradiction Example :
- High-yield vs. purity trade-off : Prolonged reaction times increase yield but may degrade the sulfonyl group. Balancing time (e.g., 18h) and monitoring via TLC is critical .
Basic: What spectroscopic and computational tools are used to characterize furan-2-carboxamide derivatives?
Methodological Answer:
- NMR : H NMR detects aromatic protons (δ 6.5–8.0 ppm) and sulfonyl group deshielding effects .
- X-ray crystallography : Resolves conformational preferences (e.g., planar furan ring vs. twisted amide bond) .
- Computational descriptors : PubChem-derived parameters (e.g., topological polar surface area, logP) predict solubility and permeability .
Q. Table 2: Key Molecular Descriptors for Analogous Compounds
| Parameter | N-(2,4-difluorophenyl) analog | N-(4-methylphenyl) analog | Source |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.2 | 217.2 | |
| LogP | 2.8 | 2.1 | |
| Hydrogen Bond Acceptors | 3 | 2 |
Advanced: How do molecular docking studies inform the biological activity of this compound?
Methodological Answer:
Q. Case Study :
- Contradiction resolution : A docking-predicted strong binder (ΔG = -9.2 kcal/mol) showed weak activity (IC > 100 μM) due to overlooked solvation effects. Including explicit water molecules in simulations improved correlation .
Basic: What in vitro assays are used to assess the biological activity of furan-2-carboxamide derivatives?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme inhibition : Fluorometric assays (e.g., for COX-2) using recombinant enzymes and substrate analogs .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Variable control : Standardize cell lines (e.g., ATCC-certified), solvent (DMSO concentration ≤0.1%), and incubation times .
- Meta-analysis : Compare structural analogs (e.g., methylsulfonyl vs. trifluoromethyl substituents) to identify SAR trends .
- Mechanistic studies : Use knockout cell lines or siRNA to confirm target specificity .
Q. Example :
- A derivative showed IC = 5 μM in one lab but 20 μM in another. Variability traced to differences in serum content (10% vs. 2% FBS) in cell culture media .
Basic: Which computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME prediction : SwissADME or pkCSM to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion .
- Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonyl group reactivity) .
Advanced: What strategies enhance target selectivity in furan-2-carboxamide derivatives?
Methodological Answer:
- Bioisosteric replacement : Substitute methylsulfonyl with sulfonamide to improve hydrogen bonding .
- Conformational restriction : Introduce cyclic constraints (e.g., tetrahydroisoquinoline) to reduce off-target binding .
- Proteomic profiling : Use affinity chromatography-MS to identify off-target interactions .
Q. Table 3: Selectivity Optimization Case Study
| Modification | Target IC (nM) | Off-Target IC (nM) | Selectivity Index |
|---|---|---|---|
| Parent compound | 150 | 45 (Kinase X) | 0.3 |
| Cyclopropyl analog | 85 | >1,000 | 11.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
